tert-Butyl (S)-3-hydroxy-4-methylenepiperidine-1-carboxylate
Description
tert-Butyl (S)-3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS No. 159635-22-0) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure features a tert-butyl carbamate group at the 1-position, a hydroxyl group at the stereochemically defined (S)-3-position, and a methylene substituent at the 4-position of the piperidine ring. These structural attributes render it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or chiral ligands. The compound is stored under dry, refrigerated conditions (2–8°C) to preserve stability and prevent degradation . Its hazard profile includes skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions during handling .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-hydroxy-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3/t9-/m1/s1 |
InChI Key |
IMRNHROGUGVTAI-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=C)[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, the production of tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Reduction Reactions
The hydroxyl and methylene groups participate in selective reductions under various conditions:
Hydrogenation of the Methylene Group
The exocyclic double bond in the methylene group undergoes catalytic hydrogenation. For example:
-
Reagents/Conditions : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) in tetrahydrofuran (THF) or ethyl acetate .
-
Product : tert-Butyl (S)-3-hydroxy-4-methylpiperidine-1-carboxylate, retaining the Boc group and hydroxyl functionality .
Reduction of the Hydroxyl Group
The hydroxyl group can be reduced to a methylene group via deoxygenation:
-
Reagents/Conditions : Barton–McCombie reaction using thiocarbonylimidazole derivatives followed by tributyltin hydride (Bu₃SnH) .
-
Product : tert-Butyl (S)-4-methylenepiperidine-1-carboxylate, with complete removal of the hydroxyl group .
Table 1: Comparison of Reduction Methods
Oxidation Reactions
The hydroxyl group is susceptible to oxidation, depending on the reagent:
Oxidation to Ketone
-
Reagents/Conditions : Dess–Martin periodinane (DMP) in dichloromethane (DCM) at 0–25°C .
-
Product : tert-Butyl (S)-3-oxo-4-methylenepiperidine-1-carboxylate, with preservation of the methylene group .
Epoxidation of the Methylene Group
-
Reagents/Conditions : meta-Chloroperbenzoic acid (mCPBA) in DCM at 0°C .
-
Product : tert-Butyl (S)-3-hydroxy-4-epoxypiperidine-1-carboxylate, forming an epoxide ring .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under acidic or basic conditions:
Tosylation
-
Reagents/Conditions : Tosyl chloride (TsCl) in pyridine at 0°C .
-
Product : tert-Butyl (S)-3-tosyloxy-4-methylenepiperidine-1-carboxylate, enabling further displacement reactions .
Mitsunobu Reaction
-
Reagents/Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and nucleophiles (e.g., thiols) in THF .
-
Product : Thioether derivatives with inversion of configuration at the hydroxyl-bearing carbon .
Table 2: Substitution Reaction Outcomes
| Reaction | Reagents | Product | Stereochemical Outcome | Source |
|---|---|---|---|---|
| Tosylation | TsCl, pyridine | Tosylate intermediate | Retention | |
| Mitsunobu | DEAD, PPh₃, thiophenol | (R)-3-Phenylthio derivative | Inversion |
Protection/Deprotection of the Boc Group
The Boc group is stable under basic conditions but cleaved under acidic or silylating conditions:
Acidic Deprotection
-
Reagents/Conditions : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 25°C .
-
Product : (S)-3-hydroxy-4-methylenepiperidine, with quantitative removal of the Boc group .
Silylative Deprotection
-
Reagents/Conditions : Trimethylsilyl iodide (TMSI) in acetonitrile (MeCN) at −10°C .
-
Product : Siloxycarbamate intermediate, which hydrolyzes to the free amine upon aqueous workup .
Ring-Opening Reactions
The piperidine ring undergoes strain-driven ring-opening at the methylene position:
Acid-Catalyzed Hydrolysis
-
Reagents/Conditions : Hydrochloric acid (HCl) in dioxane/water (3:1) at 80°C .
-
Product : Linear amino alcohol derivative, confirmed by NMR and mass spectrometry .
Key Research Findings
-
Stereochemical Integrity : The (S)-configuration at C3 is retained during reductions but inverted in Mitsunobu reactions .
-
Functional Group Compatibility : The Boc group remains intact during oxidations and substitutions but is selectively removed under acidic conditions .
-
Synthetic Utility : The methylene group serves as a handle for diversifying the piperidine scaffold into epoxides, thioethers, and reduced analogs .
This compound’s reactivity profile underscores its value in medicinal chemistry for synthesizing chiral building blocks with tailored stereoelectronic properties.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- CAS Number : 1821740-54-8
The compound features a tert-butyl group and a hydroxyl functional group, contributing to its unique reactivity and potential biological activities.
Synthesis of Complex Molecules
Tert-butyl (S)-3-hydroxy-4-methylenepiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution, which are essential in synthetic organic chemistry.
Research has indicated that this compound may exhibit significant biological activities, making it a candidate for therapeutic applications. Notably, studies have focused on its potential interactions with biomolecules and its role as an inhibitor in various biological pathways. For example, it has been investigated for its effects on neurodegenerative diseases due to its ability to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology .
Pharmacological Studies
This compound has been evaluated for its pharmacological properties, including its efficacy as a monoacylglycerol lipase inhibitor. This enzyme is involved in the metabolism of endocannabinoids, suggesting potential applications in pain management and neuroprotection .
Case Study 1: Neuroprotective Effects
A study assessed the neuroprotective effects of this compound against amyloid beta-induced cytotoxicity in astrocytes. The compound demonstrated a moderate protective effect by reducing inflammatory markers such as TNF-alpha and free radicals, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models have shown that the compound can inhibit amyloidogenesis when administered alongside scopolamine. Although results varied compared to established treatments like galantamine, the findings support further investigation into its bioavailability and therapeutic efficacy in treating cognitive impairments .
Mechanism of Action
The mechanism of action of tert-Butyl(S)-3-hydroxy-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
a) Hydroxyl vs. Amino Groups
The (S)-3-hydroxy group in the target compound provides a site for hydrogen bonding and stereoselective modifications, such as esterification or glycosylation. In contrast, the 4-amino group in tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate enables amide bond formation or coordination with metal catalysts, expanding its utility in peptide-mimetic drug design .
b) Methylene vs. Heteroaromatic Substituents
Conversely, the pyridin-3-yl substituent in the amino-pyridinyl analog enhances solubility in polar solvents and facilitates interactions with biological targets via its aromatic nitrogen . The 3-phenyl-1,2,4-oxadiazole group in the third compound acts as a bioisostere for carboxylic acids or esters, improving metabolic stability and binding affinity in drug candidates .
Biological Activity
Tert-butyl (S)-3-hydroxy-4-methylenepiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 253.30 g/mol
Its unique functional groups, including a hydroxyl group and a methylene bridge, contribute to its reactivity and potential biological activity. The stereochemistry at the piperidine ring also plays a crucial role in its interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, which are key enzymes involved in the pathogenesis of Alzheimer's disease. Specifically, it prevents the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative processes .
- Neuroprotection : In vitro studies have demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid-beta exposure. It reduces the production of inflammatory cytokines such as TNF-α, contributing to its neuroprotective effects .
- Antiproliferative Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines by inhibiting chaperone proteins like Hsp90, which are crucial for the stability and function of oncogenic proteins .
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : The compound has been shown to maintain cell viability in astrocytes exposed to amyloid-beta, with improvements noted at concentrations as low as 100 µM .
- Cytokine Production : Treatment with this compound resulted in reduced levels of TNF-α and other inflammatory markers in cell cultures, indicating an anti-inflammatory effect .
In Vivo Studies
In vivo models further elucidate the compound's efficacy:
- Animal Models : In rat models treated with scopolamine (a cholinergic antagonist), the compound demonstrated a moderate protective effect against oxidative stress but did not achieve significant results compared to established treatments like galantamine. This suggests that while promising, further optimization may be necessary for effective bioavailability in vivo .
Comparative Analysis with Similar Compounds
A comparative analysis can provide insights into how this compound stands against similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl 4-methylenepiperidine-1-carboxylate | C₁₂H₁₇N₃O₂ | Lacks hydroxy group; reduced neuroprotective potential |
| N-tert-butoxycarbonyl-4-piperidone | C₁₂H₁₅N₂O₂ | Contains a ketone; different biological profile |
| Tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate | C₁₃H₁₉N₃O₃ | Different stereochemistry; varied enzyme inhibition |
This table illustrates that structural modifications significantly influence biological activity and potential therapeutic applications.
Q & A
Basic: What are the recommended synthetic routes for preparing tert-Butyl (S)-3-hydroxy-4-methylenepiperidine-1-carboxylate, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis of this compound typically involves multi-step routes, including:
- Piperidine Core Formation : Start with a suitably substituted piperidine precursor. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) may be employed.
- Introduction of Functional Groups : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
- Hydroxylation and Methylenation : The 3-hydroxy and 4-methylene groups can be added via oxidation/reduction sequences or alkylation. For example, Sharpless asymmetric dihydroxylation might ensure (S)-configuration .
Stereochemical Validation : Use chiral HPLC or single-crystal X-ray diffraction (as in ) to confirm enantiomeric excess (ee) and absolute configuration.
Advanced: How can researchers resolve contradictions in reported reaction yields for the Boc-protection step in related piperidine derivatives?
Methodological Answer:
Discrepancies in yields may arise from:
- Reaction Conditions : Temperature, solvent purity, or catalyst loading variations. For example, reports Boc-protection at 0–20°C in dichloromethane with triethylamine, but moisture-sensitive conditions could reduce yields if not rigorously controlled.
- Purification Methods : Column chromatography (as in ) versus recrystallization may affect recovery. Compare yields using standardized protocols (e.g., silica gel pore size, gradient elution).
- Analytical Consistency : Validate purity via NMR (e.g., integration of tert-butyl protons) and mass spectrometry to rule out side products .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), hydroxy/methylene protons, and piperidine ring geometry .
- HPLC/MS : Reverse-phase HPLC with UV detection and high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Polarimetry or Chiral HPLC : To confirm the (S)-configuration and enantiopurity .
Advanced: How does the steric and electronic environment of the 4-methylene group influence reactivity in downstream functionalization?
Methodological Answer:
The 4-methylene group:
- Steric Effects : Hinders nucleophilic attack at adjacent positions, favoring regioselective reactions at the 3-hydroxy site.
- Electronic Effects : The electron-withdrawing Boc group stabilizes intermediates, enabling selective oxidation (e.g., epoxidation of the methylene group) .
Experimental Design : Conduct DFT calculations to predict reactive sites, followed by kinetic studies (e.g., monitoring reaction progress via TLC or in-situ IR).
Basic: What safety precautions are critical when handling this compound, given limited toxicity data?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in a dry, ventilated area at 2–8°C, away from oxidizers ( ).
- Emergency Protocols : Follow GHS Category 4 guidelines (acute toxicity) for spills: isolate area, absorb with inert material, and dispose as hazardous waste .
Advanced: What strategies can mitigate degradation of the tert-butyl ester under acidic or basic conditions during synthesis?
Methodological Answer:
- pH Control : Use buffered conditions (e.g., pH 7–8) during aqueous workups. Avoid strong acids (e.g., TFA) unless necessary for Boc deprotection.
- Alternative Protecting Groups : If Boc proves unstable, consider Fmoc or Cbz groups for temporary protection.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize hydrolysis .
Basic: How can researchers validate the biological activity of derivatives of this compound in drug discovery?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding studies.
- Structural Analysis : Co-crystallize derivatives with biological targets (e.g., proteins) to assess binding modes (as in ).
- ADME Profiling : Use HPLC-logP measurements and microsomal stability assays to predict pharmacokinetics .
Advanced: What computational tools are recommended for predicting the environmental impact of this compound, given limited ecotoxicity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
